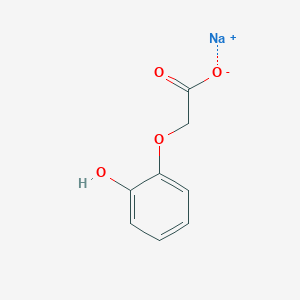
2-(2-Hydroxyphenoxy)acetic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenoxy)acetic acid, sodium salt is an organic compound with the molecular formula C8H7NaO4. It is a derivative of phenoxyacetic acid, where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)acetic acid, sodium salt typically involves the reaction of 2-hydroxyphenol (catechol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of catechol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenoxy)acetic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学的研究の応用
2-(2-Hydroxyphenoxy)acetic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Hydroxyphenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: Lacks the hydroxyl group on the benzene ring.
4-Hydroxyphenoxyacetic acid: The hydroxyl group is positioned at the para position relative to the carboxyl group.
2-Methoxyphenoxyacetic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(2-Hydroxyphenoxy)acetic acid, sodium salt is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity in nucleophilic substitution reactions, while the carboxyl group improves its solubility in aqueous solutions.
特性
分子式 |
C8H7NaO4 |
|---|---|
分子量 |
190.13 g/mol |
IUPAC名 |
sodium;2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C8H8O4.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4,9H,5H2,(H,10,11);/q;+1/p-1 |
InChIキー |
NGMYUTQZDXUIQP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)O)OCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


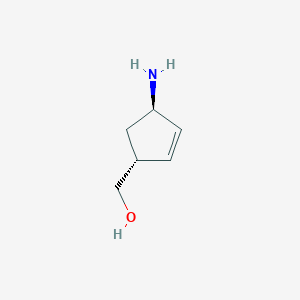


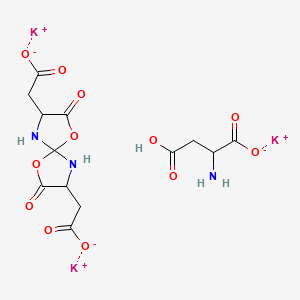
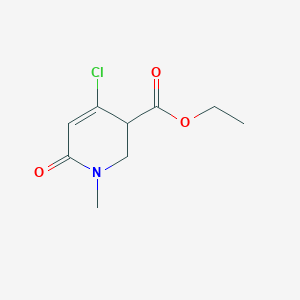
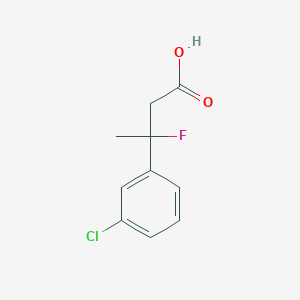
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)

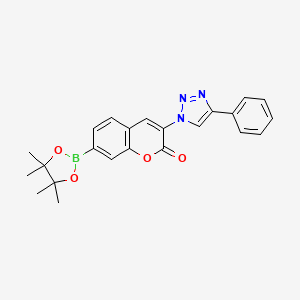



![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
